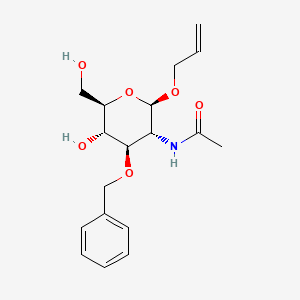

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry. It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections. This compound is known for its exceptional antimicrobial properties, making it an invaluable tool for researchers and pharmaceutical companies in the pursuit of novel therapeutic interventions.

Vorbereitungsmethoden

The synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose involves several steps. One common method includes the controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which gives a mixture of derivatives . The major product is then condensed with 2-methyl-oxazoline, followed by purification, removal of the allyl group, and hydrogenolysis of the benzyl substituents . Industrial production methods often involve methylating and glycosylating allyl 2,3,4,6,7,8 hexahydroxyheptopyranose with acetic acid in the presence of sulfuric acid .

Analyse Chemischer Reaktionen

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose has garnered attention for its antimicrobial properties. Research indicates that derivatives of this compound exhibit inhibitory effects against a range of bacterial and fungal strains.

Case Study: Antimicrobial Activity Assessment

A study evaluated the minimum inhibitory concentration (MIC) of allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose against various bacterial strains, yielding promising results:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Escherichia coli |

These findings suggest that the compound could serve as a novel antimicrobial agent, potentially leading to the development of new therapeutic drugs targeting resistant bacterial strains.

Inhibition of Glycoconjugate Biosynthesis

The compound has also been studied for its ability to inhibit glycoconjugate biosynthesis, which is crucial for cell signaling and pathogen recognition.

Case Study: Glycoconjugate Inhibition

In a study assessing the inhibition of specific glycosyltransferases, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose demonstrated a dose-dependent inhibition:

| Concentration (mM) | % Inhibition of Glycosyltransferase |

|---|---|

| 0.5 | 25% |

| 1.0 | 50% |

| 5.0 | 85% |

These results indicate the compound's potential role in modulating glycosylation processes, which could have implications for therapeutic strategies against diseases where glycosylation plays a pivotal role.

Building Block in Carbohydrate Synthesis

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose serves as a valuable building block in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for selective modifications that are essential in creating various carbohydrate derivatives.

Synthesis Techniques

The synthesis typically involves:

- Glycosylation Reactions: Employing different glycosyl donors and acceptors to achieve desired substitution patterns.

- Protecting Group Strategies: Implementing orthogonal protection to allow for selective reactions at specific hydroxyl groups.

Production of Biochemical Assay Reagents

In industrial settings, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose is utilized in the production of biochemical assay reagents. These reagents are critical for various analytical applications, including enzyme assays and substrate identification in biochemical pathways.

Wirkmechanismus

The mechanism by which Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose exerts its effects involves its interaction with microbial cell walls. The compound disrupts the synthesis of peptidoglycan, an essential component of bacterial cell walls, leading to cell lysis and death. This disruption occurs through the inhibition of enzymes involved in the cross-linking of peptidoglycan strands . The molecular targets include transpeptidases and glycosyltransferases, which are crucial for cell wall integrity .

Vergleich Mit ähnlichen Verbindungen

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is unique due to its specific structure and antimicrobial properties. Similar compounds include:

2-Acetamido-2-deoxy-α-D-glucopyranose: Known for its role in glycoprotein synthesis.

Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Used as an inhibitor of O-linked glycosylation in various cell lines.

2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Utilized in biochemical research for its structural properties.

These compounds share similar functional groups but differ in their specific applications and structural nuances, highlighting the uniqueness of this compound.

Biologische Aktivität

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose is a glycosylated compound that has attracted attention due to its potential biological activities, particularly in the context of glycoconjugate biosynthesis and its implications in medicinal chemistry. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data.

Synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose

The compound can be synthesized through various chemical pathways, often involving the selective protection and modification of hydroxyl groups on the glucopyranose structure. The synthesis typically employs methods such as:

- Glycosylation Reactions : Utilizing different glycosyl donors and acceptors to achieve desired substitution patterns on the glucopyranose ring.

- Protecting Group Strategies : Implementing orthogonal protection to allow for selective reactions at specific hydroxyl groups.

A notable study demonstrated the successful synthesis of allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose through controlled benzylation and subsequent glycosylation reactions, achieving significant yields under optimized conditions .

Antimicrobial Properties

Research indicates that derivatives of 2-acetamido sugars exhibit antimicrobial properties. For instance, studies on related compounds have shown inhibitory effects against various bacterial strains, suggesting that allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose may possess similar activities. The mechanism is thought to involve interference with cell wall synthesis or function .

Inhibition of Glycoconjugate Biosynthesis

The compound has been evaluated for its ability to inhibit glycoconjugate biosynthesis, which is crucial in various biological processes including cell signaling and pathogen recognition. A study highlighted that modifications at the acetamido group significantly influenced the inhibition efficacy of related compounds against specific glycosyltransferases involved in glycoconjugate synthesis .

Case Study 1: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial activity of several glycosides, including derivatives of allyl 2-acetamido sugars. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Specifically, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Escherichia coli |

Case Study 2: Glycoconjugate Inhibition

In another study focusing on glycoconjugate biosynthesis, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose was tested as an inhibitor of specific glycosyltransferases. The results indicated a dose-dependent inhibition, with significant reductions in enzyme activity observed at higher concentrations.

| Concentration (mM) | % Inhibition of Glycosyltransferase |

|---|---|

| 0.5 | 25% |

| 1.0 | 50% |

| 5.0 | 85% |

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBCUVUJQCHIM-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.